N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the synthesis and Heck cyclization of syn- and anti-atropisomers of related N-acyl-N-aryl compounds, highlighting methods for creating complex molecular structures that could be foundational for developing compounds with similar structures to "N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide" (Skladchikov, Suponitskii, & Gataullin, 2013).
Pharmacological Activities
- Research into novel 5-chloro-N-aryl-2-methoxybenzamide derivatives demonstrated the preparation of substituted pyrazole derivatives, providing insights into their anti-inflammatory activities, which could be relevant for compounds with the core structure of interest (Abdulla et al., 2014).
- Another study explored the antipsychotic potential of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, noting that certain derivatives did not interact with dopamine receptors but showed antipsychotic-like profiles in animal behavior tests. This indicates a route for the development of new therapeutic agents possibly related to the compound (Wise et al., 1987).
Luminescent Properties
- A report on supramolecular liquid crystals featuring the 4-aryl-1H-pyrazole unit, capable of H-bonding to give columnar mesophases and displaying luminescent properties, provides a fascinating insight into potential applications in materials science for compounds like "this compound" (Moyano et al., 2013).
Antibacterial Agents
- Design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, underscoring the importance of structural modifications in enhancing biological activity (Palkar et al., 2017).
Mechanism of Action
Target of Action
It has been docked withAmpicillin-CTX-M-15 , suggesting potential antimicrobial activity.
Mode of Action
The compound interacts with its target through binding interactions. The docking results show good binding interactions between the ligand and the target amino acids, with a best binding score of -5.26 kcal/mol .
Pharmacokinetics
The real time predictor can calculate estimated physicochemical property data based on the reliable qspr and ann .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14(2)28-18-8-6-17(7-9-18)23(27)24-22-19-12-29-13-20(19)25-26(22)21-10-5-15(3)11-16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYZKFQZQOQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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